4-(Cyclobutylmethoxy)benzoic acid
Description
4-(Cyclobutylmethoxy)benzoic acid is a benzoic acid derivative featuring a cyclobutylmethoxy substituent at the para position of the aromatic ring. For instance, describes 4-(cyclobutylmethyl)benzoic acid (CAS 37874-96-7, molecular weight 190.24), where the cyclobutylmethyl group contributes to increased molecular bulk compared to simpler substituents like methoxy or hydroxy groups. The methoxy variant would exhibit distinct physicochemical properties due to the oxygen atom in the ether linkage, likely influencing solubility, reactivity, and biological activity .
Benzoic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)benzoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2,(H,13,14) |
InChI Key |
GUGKPSZPNGCIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The cyclobutylmethoxy group likely increases lipophilicity compared to smaller substituents (e.g., methoxy or hydroxy), enhancing bioavailability but reducing aqueous solubility.
- Thermal Stability : Longer or bulkier substituents (e.g., octyloxy) lower melting points due to disrupted crystal packing. The cyclobutylmethoxy group, being rigid and compact, may retain higher thermal stability compared to linear alkoxy chains .
- Reactivity: Electron-withdrawing groups (e.g., bromo, methoxycarbonyl) enhance acidity (lower pKa) of the carboxylic acid, while electron-donating groups (e.g., methoxy) reduce it. The cyclobutylmethoxy group, a moderate electron donor, may slightly decrease acidity compared to 4-hydroxybenzoic acid .
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